

Core Properties and Specifications

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Compound of Interest

Compound Name: *Fmoc-N-amido-PEG2-azide*

Cat. No.: B12432077

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Fmoc-N-amido-PEG2-azide is characterized by its distinct functional ends, which allow for sequential and orthogonal chemical modifications. The Fmoc group provides a base-labile protecting group for the amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] The terminal azide group serves as a chemical handle for "click chemistry" reactions, enabling efficient and specific ligation to alkyne-containing molecules.[4][5]

Table 1: Physicochemical Properties of **Fmoc-N-amido-PEG2-azide**

Property	Value
Molecular Formula	C ₂₁ H ₂₄ N ₄ O ₄ [6]
Molecular Weight	Approximately 396.44 g/mol
Appearance	Transparent, oil-free liquid or solid[1]
Solubility	Soluble in most organic solvents and aqueous solutions[1]
Storage Conditions	Recommended storage at -20°C for long-term stability[1][4]

Key Applications in Research and Development

The primary applications of **Fmoc-N-amido-PEG2-azide** stem from its bifunctional nature, enabling the linkage of different molecular entities.

- **PROTAC Synthesis:** This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. **Fmoc-N-amido-PEG2-azide** serves as a PEG-based linker connecting the target protein ligand to the E3 ligase ligand.[5]
- **Peptide Modification and PEGylation:** In peptide synthesis, this linker can be incorporated into a peptide sequence via standard SPPS.[7] The terminal azide then allows for the conjugation of the peptide to other molecules or surfaces. The process of PEGylation, or attaching PEG chains, can increase the solubility, stability, and circulation half-life of therapeutic peptides and proteins while reducing their immunogenicity.[1]
- **Click Chemistry:** **Fmoc-N-amido-PEG2-azide** is a versatile reagent for click chemistry.[8] The azide group reacts efficiently with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[5] SPAAC is particularly valuable for in vivo applications due to its biocompatibility, as it does not require a toxic copper catalyst.

Experimental Protocols and Methodologies

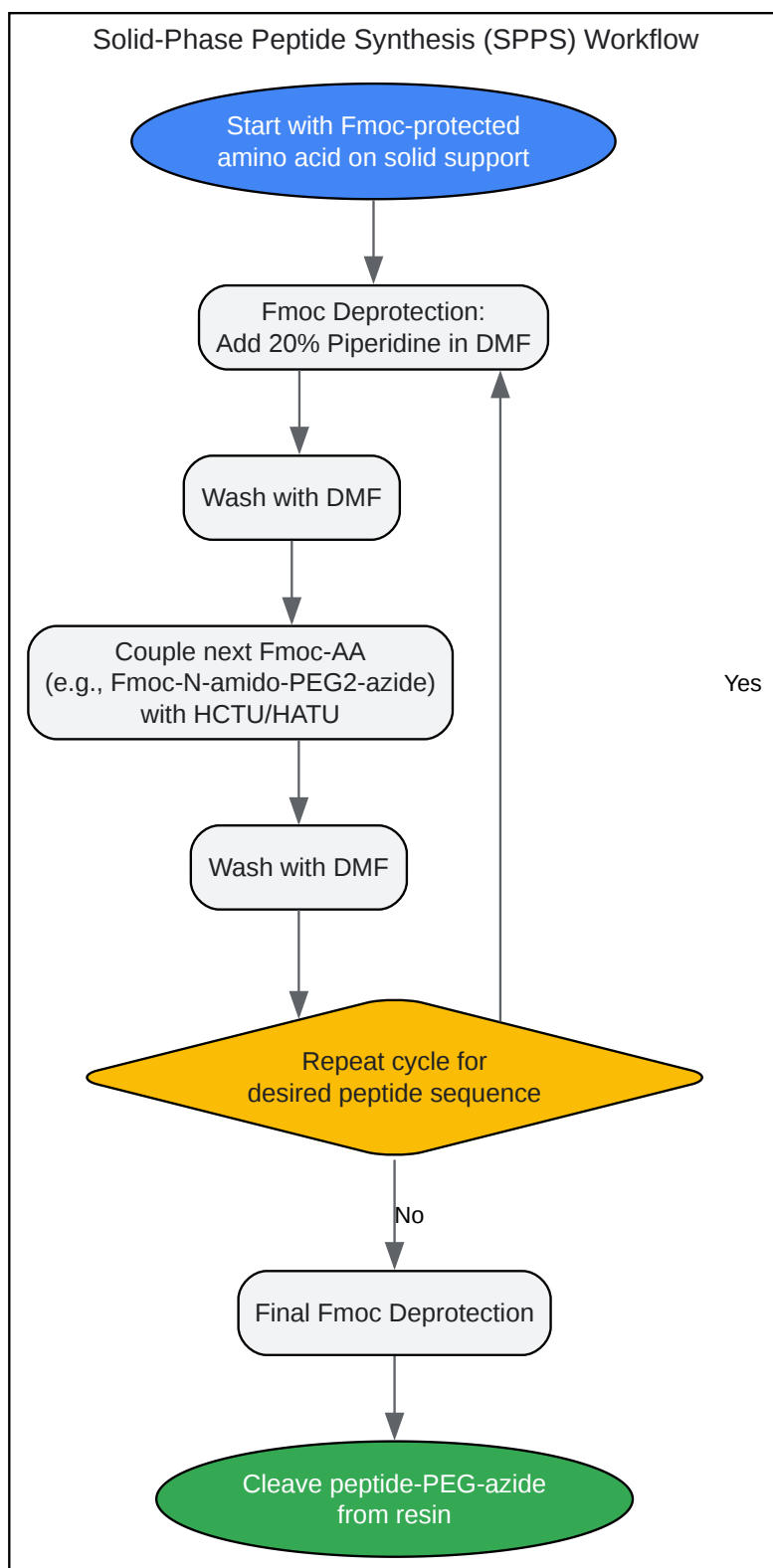
The use of **Fmoc-N-amido-PEG2-azide** involves two primary chemical steps: Fmoc deprotection and azide-alkyne cycloaddition.

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent peptide bond formation.

- **Resin Swelling:** The peptide resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for approximately 1 hour.[9]

- **Fmoc Removal:** The swelled resin is treated with a 20% solution of piperidine in DMF.^[7]^[9] The reaction is typically allowed to proceed for 5-10 minutes and is often repeated once to ensure complete deprotection.^[9]
- **Washing:** The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.^[9]
- **Coupling:** The next Fmoc-protected amino acid is then coupled to the newly exposed amine using standard coupling reagents like HCTU or HATU.^[9]



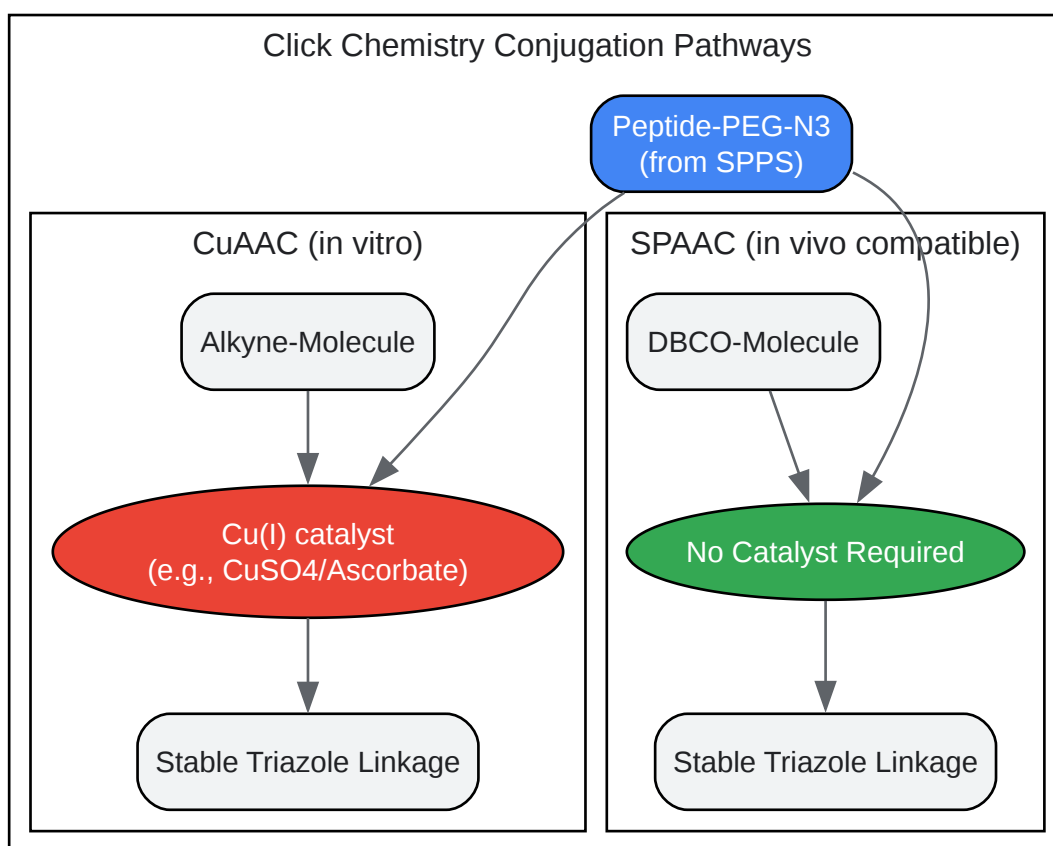
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Caption: Workflow for incorporating **Fmoc-N-amido-PEG2-azide** in SPPS.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-terminated molecule to an alkyne-containing molecule.

- **Reactant Dissolution:** Dissolve the azide-functionalized molecule (e.g., peptide-PEG-azide) and the alkyne-containing molecule in a suitable solvent mixture, such as water/t-butanol or DMSO.
- **Catalyst Preparation:** Prepare a fresh solution of a Copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
- **Reaction Initiation:** Add the copper catalyst and a copper-stabilizing ligand (e.g., TBTA) to the reactant mixture.
- **Incubation:** Allow the reaction to proceed at room temperature with stirring for 1-12 hours.
- **Purification:** Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques, such as HPLC.

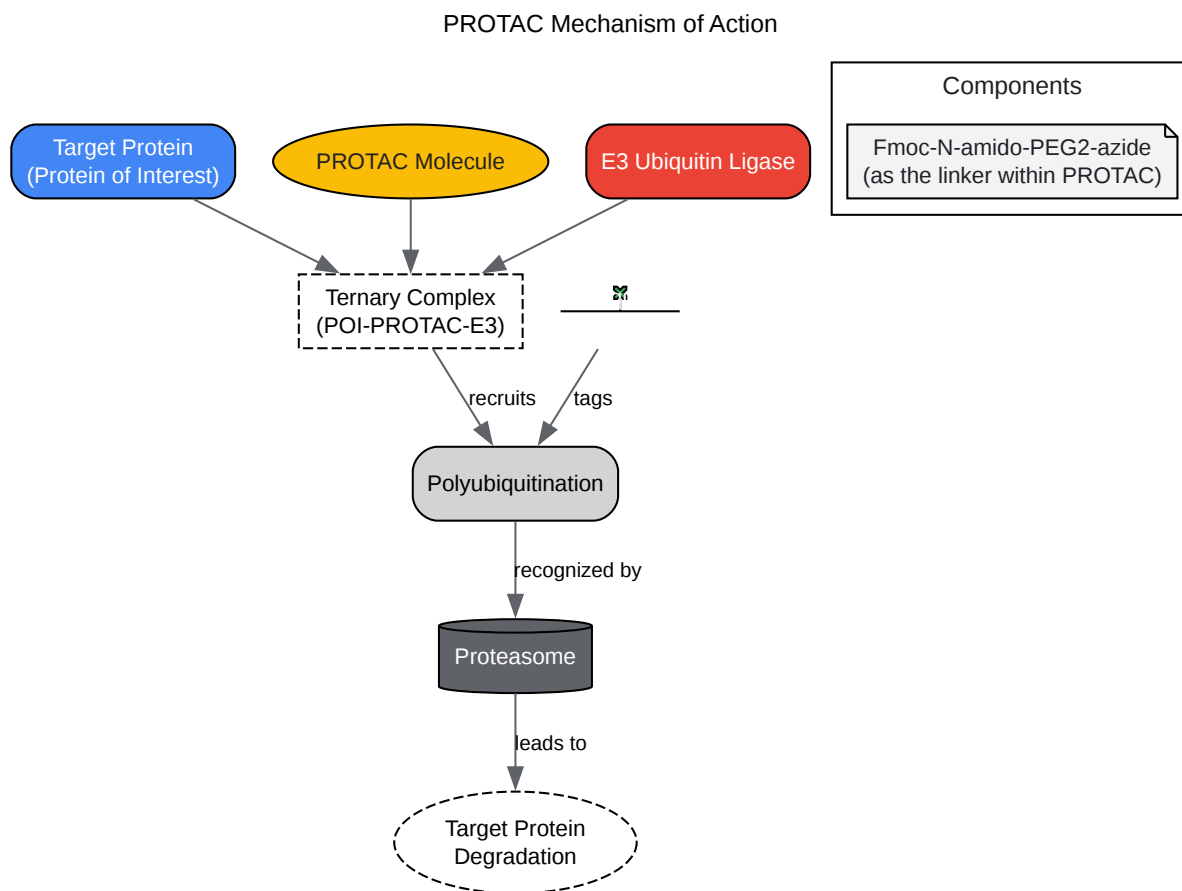


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Caption: Comparison of CuAAC and SPAAC conjugation reactions.

Mechanism of Action: PROTACs

When used as a linker in a PROTAC, **Fmoc-N-amido-PEG2-azide** connects a ligand that binds to a target protein with another ligand that binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome machinery. This hijacking of the ubiquitin-proteasome system allows for the targeted degradation of specific proteins.^[4]



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Caption: PROTAC-mediated degradation of a target protein.

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